![molecular formula C16H17N3O4 B2819243 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide CAS No. 1206998-33-5](/img/structure/B2819243.png)
3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylisoxazol-4-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide, also known as Difluoromethylornithine (DFMO), is a drug that has been extensively studied for its potential in cancer treatment. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to the development and progression of various types of cancer.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of related isoxazole derivatives involves multiple steps, demonstrating the compound's utility in organic chemistry as a precursor for developing potential antitumor agents and exploring their structural elucidation through spectroscopic methods (Ch. Venkateshwar Reddy et al., 2010). Studies have also focused on the photoelectron spectra of isoxazoles, providing insights into their electronic structure and comparing them with related heterocycles (Tsunetoshi Kobayashi et al., 1982). Additionally, the alkylation of isoxazoles to produce derivatives with varied alkyl groups has been studied, offering a method for synthesizing compounds with potential biological activities (C. Kashima et al., 1973).
Pharmacological Applications
Isoxazole derivatives have been investigated for their anti-inflammatory and analgesic activities. A particular study synthesized a series of compounds to assess their biological effects, highlighting the compound's relevance in designing new therapeutic agents (E. Rajanarendar et al., 2020).
Material Science Applications
The compound's derivatives have also been explored for their potential in materials science. For instance, the preparation of vinyl derivatives of isoxazole systems and their polymerization to create materials with pendant isoxazole rings has been documented, suggesting applications in developing new materials with specific properties (V. Bertini et al., 1976).
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-13(11(2)22-18-10)5-6-16(20)17-9-12-8-15(23-19-12)14-4-3-7-21-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRMBJXFCBNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。